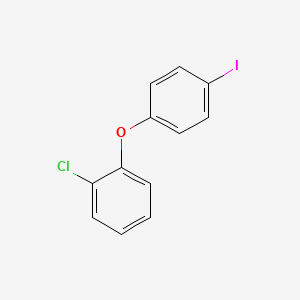

1-Chloro-2-(4-iodophenoxy)benzene

Descripción

1-Chloro-2-(4-iodophenoxy)benzene (CAS: 1017793-89-3) is a halogenated aromatic ether with the molecular formula C₁₂H₈ClIO and a molecular weight of 330.55 g/mol . Its structure features a chlorine atom at the 1-position and a 4-iodophenoxy group at the 2-position of the benzene ring. This compound is commercially available as a powder, stored at 4°C, and is used in life sciences research, though detailed safety data require direct consultation with suppliers .

Propiedades

IUPAC Name |

1-chloro-2-(4-iodophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClIO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMCGEUNFUCHBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(4-iodophenoxy)benzene typically involves the reaction of 1-chloro-2-hydroxybenzene with 4-iodophenol in the presence of a suitable base and a coupling agent. The reaction conditions often include:

Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

Coupling Agent: Copper(I) iodide (CuI) or palladium catalysts

Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Temperature: Elevated temperatures, typically around 100-150°C

The reaction proceeds through the formation of an ether linkage between the phenolic hydroxyl group of 4-iodophenol and the chlorine-substituted benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

1-Chloro-2-(4-iodophenoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.

Reduction Reactions: The halogen atoms can be reduced to form dehalogenated products.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of substituted aromatic ethers or phenols.

Oxidation Reactions: Formation of quinones or other oxidized aromatic compounds.

Reduction Reactions: Formation of dehalogenated aromatic compounds.

Aplicaciones Científicas De Investigación

1-Chloro-2-(4-iodophenoxy)benzene has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a precursor for the development of diagnostic agents or therapeutic compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-Chloro-2-(4-iodophenoxy)benzene depends on its specific application

Electrophilic Aromatic Substitution: The halogen atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of new chemical bonds.

Hydrogen Bonding: The ether linkage and halogen atoms can form hydrogen bonds with biological molecules, influencing their activity.

Van der Waals Interactions: The aromatic ring can engage in van der Waals interactions with other aromatic systems, affecting molecular recognition and binding.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzene Derivatives

1-Chloro-4-[(4-iodophenoxy)methyl]benzene

- Structure: Differs in substituent position, with a methylene-linked 4-iodophenoxy group at the 4-position instead of the 2-position.

- Synthesis : Prepared via nickel-catalyzed reactions under ambient conditions, using K₂CO₃ as a base, followed by ether extraction and silica gel chromatography .

- Applications : Used as an intermediate in organic synthesis, similar to the target compound, but positional isomerism may influence reactivity in cross-coupling reactions.

1-Bromo-4-[(4-iodophenoxy)methyl]benzene

Ether-Functionalized Analogues

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

- Structure: Contains an ethoxybenzyl group (C₆H₅CH₂OCH₂CH₃) instead of the phenoxy group.

- Molecular Formula : C₁₆H₁₆ClIO (MW ≈ 402.66 g/mol), making it bulkier than the target compound .

- Applications : A versatile building block in pharmaceuticals and agrochemicals due to the ethoxy group’s electron-donating effects, which may alter solubility and metabolic stability compared to the target compound .

1-Chloro-4-[[(3-iodo-2-propynyl)oxy]methoxy]benzene

- Structure: Features a propargyl ether group with an iodine atom, enabling participation in click chemistry or Sonogashira couplings.

- Reactivity: The alkyne moiety offers orthogonal reactivity compared to the static iodophenoxy group in the target compound, expanding utility in polymer or bioconjugate synthesis .

Sulfur-Containing Analogues

1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene

- Structure : Replaces the ether oxygen with a sulfur atom (sulfanylmethyl group).

- Properties : Sulfur’s polarizability and nucleophilicity may increase toxicity and alter solubility (logP) compared to the oxygen-based target compound .

- Applications: Potential use in materials science or as a ligand in metal catalysis due to sulfur’s coordinating ability .

Pesticide-Related Compounds

1-Chloro-2-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene

- Structure : A DDT analog with a trichloroethyl group.

- Key Difference: Bulkier substituents and multiple chlorines enhance lipophilicity and environmental persistence, unlike the iodophenoxy group in the target compound .

- Applications : Historically used as insecticides, highlighting how halogen positioning and substituent bulk dictate biological activity .

Comparative Data Table

Actividad Biológica

1-Chloro-2-(4-iodophenoxy)benzene, also known as SQB79389, is an organic compound with notable biological activities. It has gained attention in various fields, including medicinal chemistry and material sciences. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H8ClI

- Molecular Weight : 304.55 g/mol

The compound features a chlorobenzene ring substituted with a 4-iodophenoxy group, which influences its reactivity and biological interactions.

This compound exhibits various biological activities, primarily through its interactions with cellular targets. The presence of halogen substituents enhances its lipophilicity and potential for binding to biological macromolecules.

Antimicrobial Activity

Research indicates that halogenated phenolic compounds can exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi by disrupting cell membrane integrity or interfering with metabolic pathways .

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. The compound's ability to induce apoptosis in cancer cell lines has been documented, potentially through the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

-

Study on Antimicrobial Efficacy :

- A study published in the Journal of Medicinal Chemistry evaluated various halogenated phenolic compounds, including this compound, for their antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, showcasing its potential as a therapeutic agent .

-

Anticancer Research :

- In a laboratory study focused on breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 30 µM after 48 hours). The mechanism was attributed to the induction of reactive oxygen species (ROS) leading to oxidative stress and apoptosis .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Moderate | Significant | 30 |

| 4-Iodophenol | Low | Moderate | 50 |

| 2-Chloro-4-iodophenol | Moderate | Low | 70 |

This table highlights that while this compound shows promising activity against both microbial and cancer cells, other compounds exhibit varying levels of efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.